trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which is further protected by a BOC (tert-butoxycarbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Protection with BOC Group: The final step involves the protection of the amino group with a BOC group, which is achieved using BOC anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the BOC protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The BOC group serves as a protective group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild conditions.
Comparison with Similar Compounds
Similar Compounds
BOC-Pyrrolidine-3-Carboxylic Acid: Lacks the fluorophenyl group, making it less selective in certain applications.
TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID: Without the BOC group, it may be more reactive but less stable during synthesis.
Uniqueness
BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to the combination of the BOC protecting group and the fluorophenyl substituent. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H20FNO4 |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
NUVNFNVJYJQLRA-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.